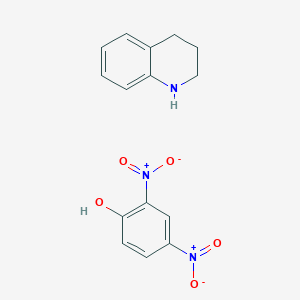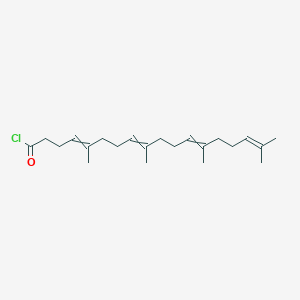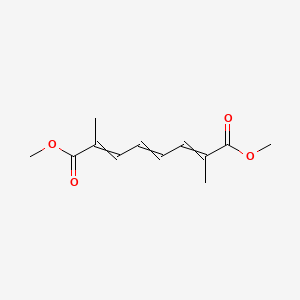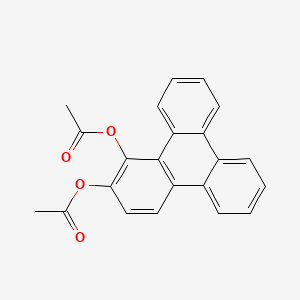
Triphenylene-1,2-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylene-1,2-diyl diacetate is a derivative of triphenylene, a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties. This compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the triphenylene core. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Triphenylene-1,2-diyl diacetate can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors, such as 2-hydroxy-3,6,7,10,11-pentaalkoxytriphenylene, followed by reductive acetylation to introduce the acetate groups . Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is efficient for preparing substituted triphenylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative cyclization reactions, followed by purification and acetylation steps. The use of transition metal catalysts, such as nickel or palladium, is common in these processes to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
Triphenylene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reductive acetylation can be used to introduce acetate groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive acetylation typically involves reagents such as acetic anhydride and reducing agents like sodium borohydride.
Substitution: Substitution reactions often use nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted triphenylene derivatives, such as heptaalkoxytriphenylenes and quinone derivatives .
科学研究应用
Triphenylene-1,2-diyl diacetate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the design of bioactive molecules and studying molecular interactions.
作用机制
The mechanism of action of triphenylene-1,2-diyl diacetate involves its ability to undergo π-π stacking interactions, which facilitate the formation of columnar liquid crystalline phases. These interactions are crucial for its applications in organic semiconductors and optoelectronic devices. The molecular targets and pathways involved include the stabilization of charge carriers and enhancement of charge transport properties .
相似化合物的比较
Similar Compounds
Triphenylene: The parent compound, known for its discotic liquid crystalline properties.
Heptaalkoxytriphenylenes: Substituted derivatives with enhanced liquid crystalline behavior.
Triphenylene-BODIPY hybrids: Compounds combining triphenylene with BODIPY dyes for advanced photophysical properties.
Uniqueness
Triphenylene-1,2-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable columnar liquid crystalline phases and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
84040-74-4 |
|---|---|
分子式 |
C22H16O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
(1-acetyloxytriphenylen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-12-11-19-17-9-4-3-7-15(17)16-8-5-6-10-18(16)21(19)22(20)26-14(2)24/h3-12H,1-2H3 |
InChI 键 |
VJOXFQFHSCQHGT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)

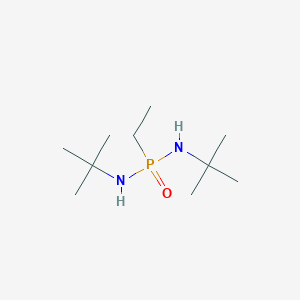
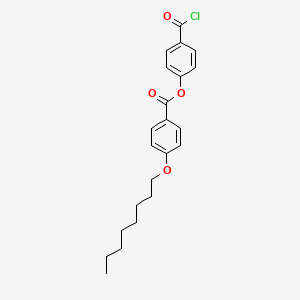



![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

